4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Nitration: The nitrophenyl group is introduced through a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety by reacting the thiazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-nitrophenyl)benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-chloro-3-nitrobenzonitrile
Uniqueness
4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrophenyl group contribute to its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWFXDDMDMSYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.